molecular formula C7H9NO4 B092203 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-88-4

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B092203
CAS No.: 15568-88-4
M. Wt: 171.15 g/mol
InChI Key: NBFFWEHAIAWVHY-UHFFFAOYSA-N
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Description

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of an aminomethylene group attached to a dioxane ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an aminomethylene precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminomethylene group can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different synthetic applications.

Scientific Research Applications

Chemistry: In chemistry, 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable intermediate for the synthesis of complex organic molecules

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives can act as lead compounds in drug discovery programs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable component in the formulation of high-performance products.

Mechanism of Action

The mechanism of action of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The aminomethylene group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

    5-(Aminomethylene)-2,4-thiazolidinedione: This compound shares the aminomethylene group but has a thiazolidinedione ring instead of a dioxane ring.

    5-(Aminomethylene)-2,4-pyrimidinedione: Similar structure with a pyrimidinedione ring.

    5-(Aminomethylene)-2,4-imidazolidinedione: Contains an imidazolidinedione ring.

Uniqueness: The uniqueness of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its dioxane ring, which imparts distinct physicochemical properties compared to other similar compounds. The presence of two methyl groups on the dioxane ring enhances its hydrophobicity and stability, making it suitable for various applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFWEHAIAWVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372822
Record name 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-88-4
Record name 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A1: The crystal structure of this compound reveals a network of intermolecular hydrogen bonds, connecting the molecules into chains. [] This intermolecular interaction is significant as it influences the compound's physical properties, such as melting point and solubility. Additionally, an intramolecular N—H⋯O hydrogen bond to a carbonyl O atom forms a six-membered ring within the molecule. [] This intramolecular hydrogen bond can influence the compound's stability and reactivity.

Q2: How does the conformation of this compound relate to its spectroscopic properties?

A2: Spectroscopic analyses, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, indicate that this compound and related compounds exist predominantly in the chelated enamino-diketone form. [] This conformation, with its fixed ZZE-alignment, contributes to a planar or nearly planar conjugated core within the molecule. [] The planarity and electron delocalization within this conjugated system directly influence the compound's spectroscopic properties, such as specific absorption bands in IR and Raman spectra.

Q3: What unique reactivity does this compound exhibit at high temperatures?

A3: Pyrolysis studies demonstrate that this compound and its derivatives undergo specific hydrogen transfer reactions. [] These reactions are driven by the thermal energy applied and lead to the functionalization of the amino substituent. The specific products formed are dependent on the nature of the amino substituent. For example, tertiary amino substrates yield 1,2-dihydropyrrol-3-ones, while secondary amino substrates can yield quinolin-4-ones or enaminoenaminones. [] This thermal reactivity highlights the synthetic potential of this compound as a precursor for various nitrogen-containing heterocycles.

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